Radical Polymerization Behavior: Diethyl Ester (VCP-DCE) vs. Dicyano (VCP-DCN), Cyanoester (VCP-CEN), and Diphenyl (VCP-DPh) Analogs
In the landmark 1979 study by Cho and Ahn, four 1,1-disubstituted 2-vinylcyclopropanes were subjected to radical homopolymerization under identical conditions [1]. Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (VCP-DCE) polymerized cleanly in a 1,5-type ring-opening fashion to yield polymers of high molecular weight that were soluble in common organic solvents; solution-cast films were clear and flexible with a glass transition temperature (Tg) of 25–40 °C. VCP-DCE also copolymerized readily with styrene and acrylonitrile [1][2]. In stark contrast, 1,1-diphenyl-2-vinylcyclopropane (VCP-DPh) failed to homopolymerize entirely and could only be copolymerized in low conversions [1]. The global reactivity order established across all reaction modes (radical, anionic, thermal) was VCP-DCN > VCP-CEN > VCP-DCE > VCP-DPh [2]. Unlike VCP-DCN, whose anionic polymer was soluble only in 95% H₂SO₄, the polymer from VCP-DCE (and VCP-CEN) was soluble in common solvents such as acetone and chloroform [3].
| Evidence Dimension | Radical homopolymerization outcome, polymer solubility, and glass transition temperature |
|---|---|
| Target Compound Data | VCP-DCE (diethyl ester): clean 1,5-ring-opening homopolymerization; polymer soluble in common organic solvents; clear flexible films; Tg = 25–40 °C; copolymerizes with styrene and acrylonitrile [1][2] |
| Comparator Or Baseline | VCP-DPh (diphenyl): no homopolymerization; only low-conversion copolymerization. VCP-DCN (dicyano): anionic polymer soluble only in 95% H₂SO₄ [1][3] |
| Quantified Difference | VCP-DCE homopolymerizes (Tg 25–40 °C, soluble); VCP-DPh does not homopolymerize. Reactivity order: VCP-DCN > VCP-CEN > VCP-DCE > VCP-DPh [2] |
| Conditions | Radical initiation (AIBN), neat or solution, 60–70 °C; anionic initiation with NaCN in DMF at 0–15 °C [1][3] |
Why This Matters
For procurement targeting radical polymerization applications, VCP-DCE is the diester analog that uniquely combines homopolymerizability, copolymer compatibility, and polymer processability (solubility, film formation) – properties that VCP-DPh (no homopolymer) and VCP-DCN (insoluble polymer) cannot deliver.
- [1] Cho, I.; Ahn, K.-D. Polymerizations of Substituted Cyclopropanes. I. Radical Polymerization of 1,1-Disubstituted 2-Vinylcyclopropanes. J. Polym. Sci., Polym. Chem. Ed. 1979, 17, 3169–3182. View Source
- [2] Ahn, K.-D. Polymerization of Vinylcyclopropanes. Ph.D. Dissertation, Korea Advanced Institute of Science and Technology (KAIST), Seoul, 1979. View Source
- [3] Cho, I.; Ahn, K.-D. Polymerizations of Substituted Cyclopropanes. II. Anionic Polymerization of 1,1-Disubstituted 2-Vinylcyclopropanes. J. Polym. Sci., Polym. Chem. Ed. 1979, 17, 3183–3190. View Source
